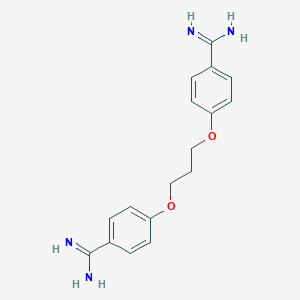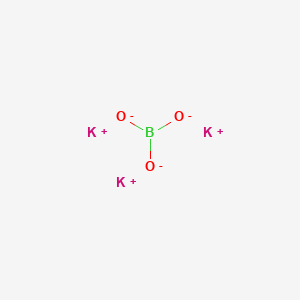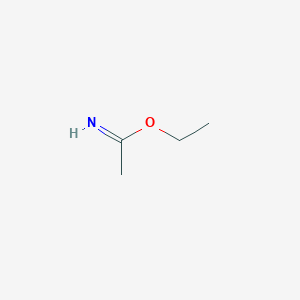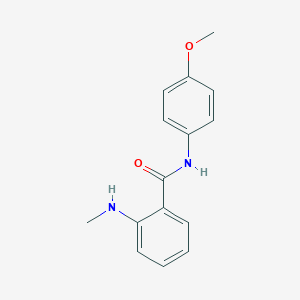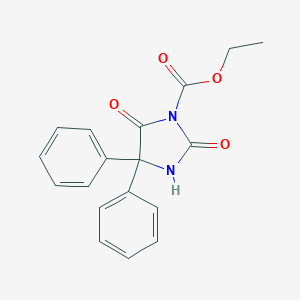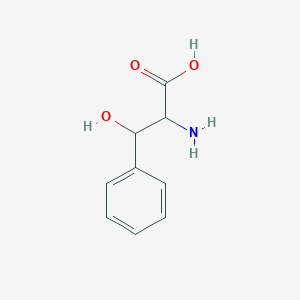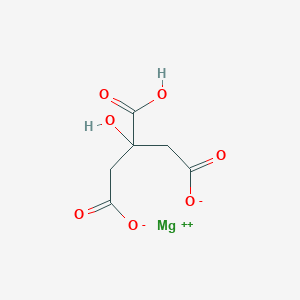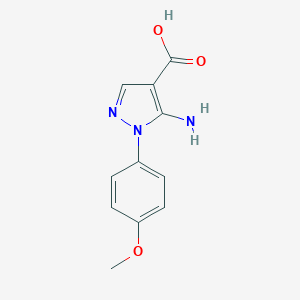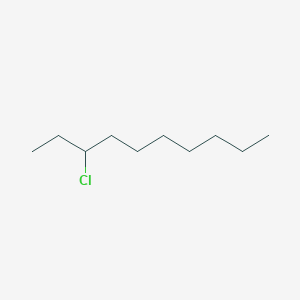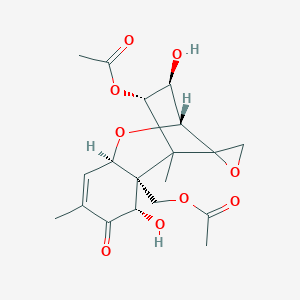
Piperazine, 1-phenethyl-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-phenethyl-4-phenyl- is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and other organic solvents. Piperazine, 1-phenethyl-4-phenyl- has been used in a wide range of research studies due to its unique properties and effects on the body. In
Wirkmechanismus
The exact mechanism of action of piperazine, 1-phenethyl-4-phenyl- is not fully understood. However, it is believed to act on the central nervous system by increasing the levels of certain neurotransmitters, including dopamine and serotonin. This increase in neurotransmitter levels is thought to be responsible for the therapeutic effects of piperazine, 1-phenethyl-4-phenyl-.
Biochemische Und Physiologische Effekte
Piperazine, 1-phenethyl-4-phenyl- has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase dopamine and serotonin levels, which can improve mood and reduce symptoms of depression and anxiety. Piperazine, 1-phenethyl-4-phenyl- has also been shown to have antioxidant properties, which can protect against oxidative stress and reduce the risk of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using piperazine, 1-phenethyl-4-phenyl- in lab experiments is its well-established synthesis method. This makes it easy to obtain and use in research studies. Additionally, piperazine, 1-phenethyl-4-phenyl- has been shown to have a wide range of potential therapeutic effects, making it useful for exploring the mechanisms of action of various drugs.
However, there are also limitations to using piperazine, 1-phenethyl-4-phenyl- in lab experiments. One limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret the results of studies. Additionally, piperazine, 1-phenethyl-4-phenyl- has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Zukünftige Richtungen
There are many potential future directions for research involving piperazine, 1-phenethyl-4-phenyl-. One area of research could focus on exploring the mechanisms of action of piperazine, 1-phenethyl-4-phenyl- and how it affects neurotransmitter levels in the brain. Another area of research could focus on developing new drugs based on the structure of piperazine, 1-phenethyl-4-phenyl-. Additionally, more studies could be conducted to explore the safety and efficacy of piperazine, 1-phenethyl-4-phenyl- in humans.
Conclusion
Piperazine, 1-phenethyl-4-phenyl- is a chemical compound that has been used in a wide range of scientific research studies. It has potential therapeutic effects on a variety of conditions, including Parkinson's disease, depression, and anxiety. Piperazine, 1-phenethyl-4-phenyl- has a well-established synthesis method and has been shown to have a wide range of potential therapeutic effects, making it useful for exploring the mechanisms of action of various drugs. However, more research is needed to fully understand the mechanisms of action of piperazine, 1-phenethyl-4-phenyl- and its safety and efficacy in humans.
Synthesemethoden
Piperazine, 1-phenethyl-4-phenyl- can be synthesized through a multistep process involving the reaction of benzaldehyde with nitroethane, followed by reduction of the nitro group to an amine. The amine is then reacted with piperazine to produce piperazine, 1-phenethyl-4-phenyl-. This synthesis method has been well-established and is commonly used in scientific research.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-phenethyl-4-phenyl- has been used in a wide range of scientific research studies. It has been shown to have potential therapeutic effects on a variety of conditions, including Parkinson's disease, depression, and anxiety. Piperazine, 1-phenethyl-4-phenyl- has also been used in studies exploring the mechanisms of action of various drugs and their effects on the body.
Eigenschaften
CAS-Nummer |
1033-68-7 |
|---|---|
Produktname |
Piperazine, 1-phenethyl-4-phenyl- |
Molekularformel |
C18H22N2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
1-phenyl-4-(2-phenylethyl)piperazine |
InChI |
InChI=1S/C18H22N2/c1-3-7-17(8-4-1)11-12-19-13-15-20(16-14-19)18-9-5-2-6-10-18/h1-10H,11-16H2 |
InChI-Schlüssel |
AMIUKHHHHJYBCP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=CC=CC=C3 |
Andere CAS-Nummern |
1033-68-7 |
Synonyme |
1-Phenethyl-4-phenylpiperazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



